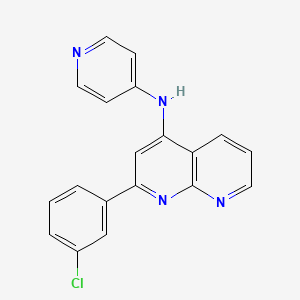
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with a chlorophenyl group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent.
Biology: The compound is studied for its interactions with various biological targets, including ion channels and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and antinociceptive effects . The compound’s binding to these channels can modulate their activity, thereby affecting neuronal excitability and pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also exhibit anticonvulsant and antinociceptive activities.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a naphthyridine core with chlorophenyl and pyridinyl groups allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H13ClN4 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H13ClN4/c20-14-4-1-3-13(11-14)17-12-18(23-15-6-9-21-10-7-15)16-5-2-8-22-19(16)24-17/h1-12H,(H,21,22,23,24) |
InChI-Schlüssel |
ZNOKCRNVDMKHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
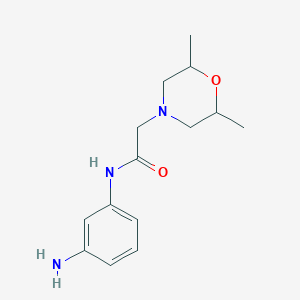
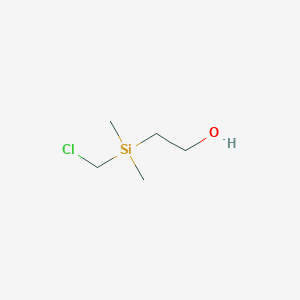


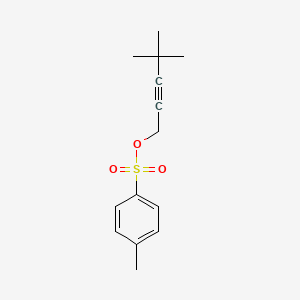
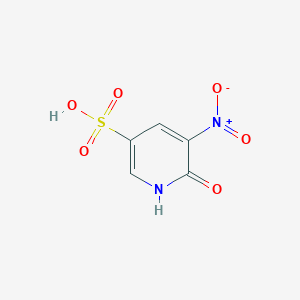
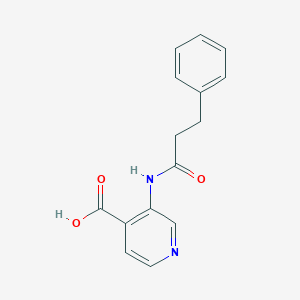
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)


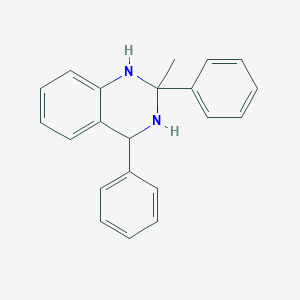
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
